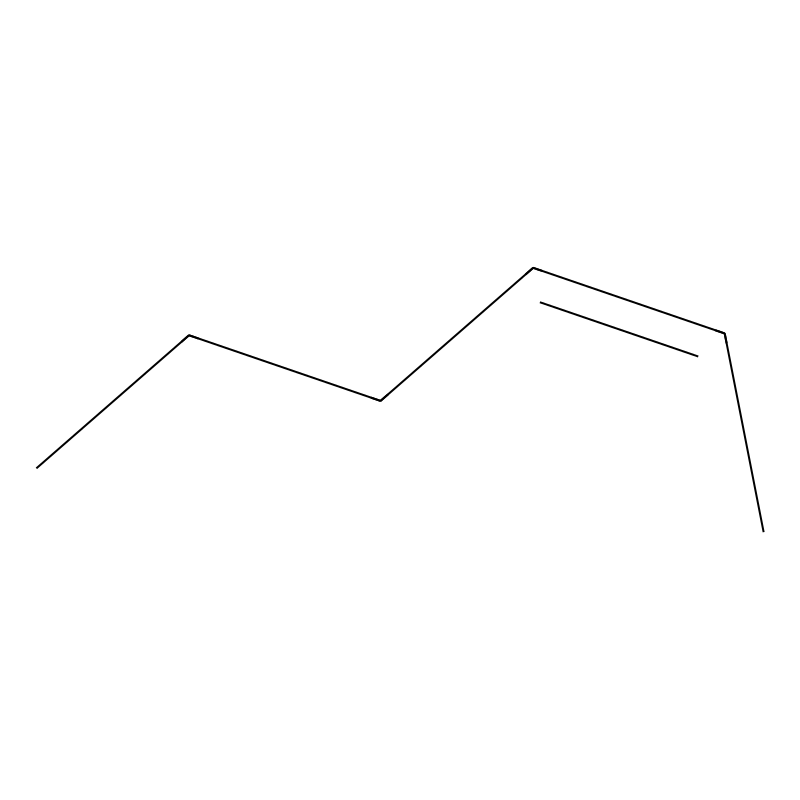cis-2-Hexene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic Synthesis:
Precursor for Polymers
cis-2-Hexene serves as a starting material for the synthesis of various polymers, including polyhexene and nylon-6 (). These polymers possess valuable properties like flexibility, strength, and resistance to chemicals, making them useful in diverse applications like packaging materials, textiles, and engineering components.
Diels-Alder Reaction
cis-2-Hexene acts as a dienophile in the Diels-Alder reaction, a versatile tool for constructing complex organic molecules. This cycloaddition reaction allows the formation of six-membered rings with high stereoselectivity, enabling the synthesis of various natural products and pharmaceuticals ().
Catalysis Research:
Homogeneous Catalysis
cis-2-Hexene serves as a substrate in studies exploring the mechanisms and efficiency of homogeneous catalysts. These catalysts are often used in various reactions, including hydrogenation, hydroformylation, and polymerization. Studying their behavior with cis-2-Hexene helps researchers understand their activity and develop more efficient and selective catalysts ().
Heterogeneous Catalysis
Similar to homogeneous catalysis, cis-2-Hexene finds use in research on heterogeneous catalysts. These catalysts are typically solid materials and are used in various industrial processes. Studying reactions involving cis-2-Hexene and heterogeneous catalysts provides insights into their activity, selectivity, and regeneration mechanisms, aiding in the development of improved catalysts for various applications ().
Material Science:
Self-Assembly Studies
cis-2-Hexene is employed in research investigating the self-assembly of molecules into ordered structures. These studies explore the formation of supramolecular assemblies with specific functionalities, paving the way for the development of novel materials with tailored properties for applications in areas like drug delivery, sensors, and electronics ().
Polymer Blends
cis-2-Hexene plays a role in research on polymer blends, where different polymers are combined to achieve desired properties. Studies involve incorporating cis-2-Hexene-derived polymers into blends to improve their compatibility, mechanical strength, or other desired characteristics ().
Cis-2-Hexene is an organic compound classified as an alkene, specifically a hexene, with the molecular formula . It is characterized by a double bond between the second and third carbon atoms in its chain, with the hydrogen atoms on the same side of the double bond, which defines its "cis" configuration. The compound has a molecular weight of approximately 84.16 g/mol and is known for its colorless to light yellow liquid state at room temperature. Its boiling point is around 69°C, and it is immiscible in water, making it suitable for various organic synthesis applications .
cis-2-Hexene is a flammable liquid (flash point: -20 °C) and can readily form explosive vapor-air mixtures. It is also a skin and eye irritant and may cause respiratory irritation upon inhalation.
- Classification: Flammable liquid (Category 2), Skin irritant (Category 2), Eye irritant (Category 2) []
- Precautions: Proper safety equipment like gloves, goggles, and respirators should be worn when handling cis-2-Hexene. Work in a well-ventilated area and keep away from heat sources and open flames.
- Hydrogenation: It can undergo hydrogenation to form hexane when treated with hydrogen gas in the presence of a catalyst.
- Halogenation: Reacts with halogens (e.g., bromine) to produce vicinal dihalides, where bromine adds across the double bond.
- Hydrohalogenation: In the presence of hydrogen halides, cis-2-hexene can yield haloalkanes through Markovnikov's rule.
- Polymerization: Under certain conditions, it can polymerize to form larger hydrocarbons, which are useful in producing plastics and other materials .
Cis-2-Hexene can be synthesized through several methods:
- Dimerization of Propylene: This is one of the primary industrial methods where propylene undergoes dimerization in the presence of nickel oxide-silica-alumina catalysts to yield cis-2-Hexene as one of the major products.
- Alkylation Reactions: Using alkyl halides and alkenes in the presence of strong bases can also produce cis-2-Hexene.
- Isomerization: Trans-2-Hexene can be converted to cis-2-Hexene through catalytic isomerization processes .
Cis-2-Hexene serves multiple purposes in various industries:
- Organic Synthesis Intermediate: It is widely used as a precursor in synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
- Polymer Production: It plays a role in producing polymers and copolymers that are used in plastics and elastomers.
- Chemical Research: Utilized in laboratories for various
Research regarding the interactions of cis-2-Hexene with other substances primarily focuses on its reactivity due to its double bond. Studies indicate that it can react with electrophiles such as halogens and acids. Additionally, its interactions with biological systems require further investigation to assess potential toxicity or environmental impact. Existing literature suggests that alkenes can participate in complex reactions that may lead to various products depending on conditions such as temperature and pressure .
Cis-2-Hexene shares structural similarities with several other alkenes. Here are some comparable compounds:
| Compound | Molecular Formula | Unique Characteristics |
|---|---|---|
| Trans-2-Hexene | Has a trans configuration; different physical properties compared to cis isomer. | |
| 1-Hexene | Terminal alkene; differing reactivity due to position of double bond. | |
| 3-Hexene | Different position of double bond; unique reactivity patterns. | |
| Cyclohexene | Cyclic structure; different chemical properties due to ring strain. |
Cis-2-Hexene's uniqueness lies in its specific geometric configuration (cis) which influences its reactivity and physical properties compared to its structural isomers .
XLogP3
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (89.19%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
592-43-8








